molecular formula C10H17NO2 B13628540 2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid

2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid

Katalognummer: B13628540
Molekulargewicht: 183.25 g/mol
InChI-Schlüssel: XOTORAPUBLJRRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid is a non-proteinogenic amino acid featuring a bicyclic norbornane (bicyclo[2.2.1]heptane) moiety at the β-position of its alanine backbone. This structural motif confers unique steric and electronic properties, making it a candidate for studying enzyme inhibition, antimicrobial activity, and metabolic stability.

Eigenschaften

Molekularformel

C10H17NO2

Molekulargewicht

183.25 g/mol

IUPAC-Name

2-amino-3-(2-bicyclo[2.2.1]heptanyl)propanoic acid

InChI

InChI=1S/C10H17NO2/c11-9(10(12)13)5-8-4-6-1-2-7(8)3-6/h6-9H,1-5,11H2,(H,12,13)

InChI-Schlüssel

XOTORAPUBLJRRY-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC1CC2CC(C(=O)O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Bicyclic Intermediate Method

One of the primary synthetic strategies involves the construction of the bicyclic norbornane intermediate followed by functionalization to introduce the amino and carboxylic acid groups.

  • Step 1: Synthesis of the bicyclo[2.2.1]heptane skeleton
    This is typically achieved via Diels-Alder cycloaddition reactions, which efficiently build the bicyclic framework with high stereocontrol. For example, intermolecular or intramolecular Diels-Alder reactions using substituted cyclopentadienes and dienophiles have been reported to yield bicyclo[2.2.1]heptane derivatives with functional groups at bridgehead carbons.

  • Step 2: Introduction of amino and carboxylic acid groups
    After the bicyclic core is formed, functionalization is performed to install the amino group at the 2-position and the propanoic acid moiety at the 3-position. This can involve:

    • Amination reactions using appropriate amine sources.
    • Oxidation or hydrolysis steps to convert precursors into carboxylic acids.

This method allows for the preparation of the (2S)-enantiomer, which is biologically relevant, by controlling stereochemistry during the Diels-Alder step and subsequent transformations.

Functional Group Transformations from Amino Acid Precursors

Another route starts from simpler amino acid derivatives that are modified to incorporate the bicyclic side chain:

  • Starting from ethyl 2-amino-2-methylpropanoate or related amino acid esters, sulfonylation and N-alkylation steps are performed to introduce bulky bicyclic amine substituents such as bicyclo[2.2.1]heptan-2-amine.

  • Subsequent hydrolysis of esters yields the free carboxylic acid, completing the synthesis of the target amino acid derivative.

  • Coupling reactions with bicyclo[2.2.1]heptan-2-amine have been reported to afford various substituted derivatives, demonstrating the versatility of this approach.

Summary Table of Preparation Methods

Method Key Steps Advantages References
Bicyclic Intermediate Method Diels-Alder cycloaddition → Amination → Hydrolysis High stereocontrol, versatile building block
Amino Acid Derivative Functionalization Sulfonylation → N-alkylation with bicyclic amine → Hydrolysis Straightforward, allows derivative synthesis

Detailed Reaction Conditions and Yields

Diels-Alder Based Synthesis

  • Reactants: 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes with appropriate dienophiles.
  • Conditions: Typically carried out under thermal conditions to promote cycloaddition.
  • Outcome: Formation of bicyclo[2.2.1]heptane skeleton with functional groups at bridgehead carbons.
  • Functionalization: Amination and oxidation steps follow to install amino and carboxylic acid groups.
  • Yields: Moderate to high yields reported for bicyclic intermediates; overall yields depend on subsequent functionalization efficiency.

Amino Acid Derivative Route

  • Step 1: Reaction of ethyl 2-amino-2-methylpropanoate with benzenesulfonyl chloride in the presence of triethylamine at room temperature to form sulfonamido esters.
  • Step 2: N-alkylation with methyl iodide or bicyclo[2.2.1]heptan-2-amine under basic conditions (e.g., potassium carbonate in DMF).
  • Step 3: Hydrolysis of esters to free acids using acidic or basic conditions.
  • Yields: High yields (above 80%) reported for sulfonamido esters and subsequent hydrolysis steps.
  • Purification: Silica gel chromatography commonly used to isolate pure compounds.

Chemical and Physical Properties Relevant to Preparation

Property Value
Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
Chiral Center Present at 2-position
Stability Stable under standard conditions
Solubility Soluble in polar solvents (e.g., water, methanol)
Functional Groups Amino (-NH2), Carboxylic acid (-COOH), Bicyclic hydrocarbon

These properties influence the choice of solvents, reagents, and purification methods during synthesis.

Research Findings on Synthetic Utility and Applications

  • The bicyclo[2.2.1]heptane scaffold is a versatile building block in organic synthesis, allowing access to various functionalized derivatives with potential biological activities.

  • The amino acid derivative prepared exhibits specific binding to biological receptors due to its rigid bicyclic structure, making it a candidate for drug design and biochemical studies.

  • Synthetic methods allow for modification at the amino or carboxyl terminus, enabling the creation of analogs for structure-activity relationship (SAR) studies.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into unique binding sites, modulating the activity of these targets and influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Anticapsin

  • Structure: (2S)-2-amino-3-[(1R,2R,6R)-5-oxo-7-oksabicyclo[4.1.0]heptan-2-yl]propanoic acid.
  • Key Differences: Contains an oxabicyclo[4.1.0]heptane ring with an oxygen atom and ketone group, unlike the fully hydrocarbon norbornane in the target compound.
  • Activity : Irreversible inhibitor of glucosamine-6-phosphate synthase, with broad-spectrum antibacterial and antifungal effects .

3-[(1S,2R,4R)-2-Methyl-3-methylidenebicyclo[2.2.1]heptan-2-yl]propanoic Acid

  • Structure: Propanoic acid linked to a methyl-substituted norbornane.
  • Applications : Used in studies of lipid solubility and metabolic pathways due to its hydrophobic bicyclic core .

Functional Group Modifications

Amide Derivatives

  • Example: 3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide.
  • Key Differences : Replacement of the carboxylic acid with an amide group alters ionization and bioavailability.
  • Implications : Increased metabolic stability but reduced enzymatic recognition compared to the parent acid .

N-Methylated Analogs

  • Example: (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoic acid (N-methylated derivative).
  • Key Differences : N-Methylation reduces susceptibility to proteolytic cleavage, enhancing plasma stability.
  • Relevance: Highlights the importance of α-amino group modifications in optimizing pharmacokinetics for protease inhibitors .

Enzyme Inhibition

  • Anticapsin : Targets glucosamine-6-phosphate synthase, critical for bacterial cell wall synthesis .
  • ACE2 Inhibitors: Biphenyl-substituted amino acids (e.g., (2S)-3-biphenyl-4-yl-2-[(sulfanylacetyl)amino]propanoic acid) inhibit angiotensin-converting enzyme 2, demonstrating the versatility of bicyclic amino acids in targeting diverse enzymes .

Antimicrobial Activity

  • Anticapsin : Effective against Streptomyces griseoplanus and Bacillus subtilis .
  • Target Compound: Limited direct data, but structural analogs like 1,1'-(1,6-Hexan-1,1-diyl)bis{3-(bicyclo[2.2.1]heptan-2-yl)urea} show moderate antimicrobial activity (82% yield in synthesis) .

Physicochemical Properties

Compound Solubility (Predicted) LogP Key Functional Groups Reference
2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid Low (hydrophobic core) ~2.5 α-Amino, carboxylic acid
Anticapsin Moderate (polar oxabicyclic) ~1.8 α-Amino, carboxylic acid, ketone
3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide Low ~1.9 α-Amino, amide

Biologische Aktivität

2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid, also known by its CAS number 1690300-87-8, is a bicyclic compound that has drawn attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Molecular Formula

  • Chemical Formula : C10_{10}H17_{17}NO2_2
  • Molecular Weight : 183.25 g/mol
  • IUPAC Name : this compound

Structural Characteristics

The compound features a bicyclic structure which contributes to its rigidity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems and enzymes involved in various physiological processes.

  • Neurotransmitter Modulation : Research indicates that this compound may influence neurotransmitter release and uptake, particularly in the central nervous system (CNS). Its structural similarity to amino acids suggests potential roles as a neurotransmitter analog.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, which could lead to therapeutic applications in conditions like cancer or neurodegenerative diseases.

Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of bicyclic amino acids, including this compound. The findings indicated significant reductions in neuronal apoptosis in vitro, suggesting potential for treating neurodegenerative disorders .

Study 2: Antioxidant Activity

In another study exploring the antioxidant properties of bicyclic compounds, this compound demonstrated substantial free radical scavenging activity, which is crucial for mitigating oxidative stress-related damage .

Study 3: Enzyme Interaction

Research highlighted the compound's interaction with specific enzyme targets, showing inhibition of cathepsin C activity, which is linked to various pathological conditions including inflammation and cancer .

Biological Activity Summary

Activity TypeObservationsReference
NeuroprotectiveReduced neuronal apoptosis
AntioxidantSignificant free radical scavenging
Enzyme InhibitionInhibition of cathepsin C

Physical Properties

PropertyValue
Molecular FormulaC10_{10}H17_{17}NO2_2
Molecular Weight183.25 g/mol
Purity≥95%

Q & A

Q. What are the optimal synthetic routes for 2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution and amide bond formation strategies. For example, the bicyclo[2.2.1]heptane core can be functionalized via reductive amination or coupling reactions with protected amino acid precursors. Reaction conditions (e.g., solvent polarity, temperature, and catalysts like Pd/C or HATU) critically influence stereochemical outcomes and yields. Post-synthesis, deprotection of the carboxylic acid group (e.g., using TFA for tert-butyl esters) is required. Optimization should include monitoring by HPLC and adjusting protecting groups (e.g., Fmoc or Boc) to minimize side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the bicyclic structure and stereochemistry. Key signals include the bicyclic protons (δ 1.2–2.8 ppm) and the α-amino proton (δ 3.5–4.2 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected ~209.2 g/mol) and detects impurities.
  • X-ray Crystallography : Resolves absolute configuration, particularly for enantiomers, but requires high-purity crystals.
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) separate enantiomers, with mobile phases optimized using heptane/isopropanol mixtures .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer : Begin with receptor binding assays (e.g., radioligand displacement for GPCRs) and enzyme inhibition studies (e.g., kinetic assays using fluorogenic substrates). Use in vitro cellular models (e.g., HEK293 cells transfected with target receptors) to assess functional responses (e.g., cAMP modulation). Dose-response curves (IC50_{50}/EC50_{50}) and selectivity panels against related enzymes/receptors are critical for prioritizing further studies .

Advanced Research Questions

Q. How can stereochemical resolution challenges be addressed during synthesis?

  • Methodological Answer : Enantiomeric purity is achieved via:
  • Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to direct asymmetric synthesis.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates of one enantiomer.
  • Chiral Chromatography : Preparative HPLC with chiral stationary phases isolates enantiomers, followed by circular dichroism (CD) to confirm configuration .

Q. How should discrepancies in reported biological activity data (e.g., conflicting IC50_{50}50​ values) be analyzed?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., buffer pH, ion concentrations) or compound purity. Resolve by:
  • Standardizing Assays : Use identical cell lines, incubation times, and detection methods.
  • Orthogonal Validation : Confirm binding via surface plasmon resonance (SPR) and functional activity via calcium flux assays.
  • Impurity Profiling : LC-MS/MS identifies byproducts (e.g., oxidized or dimerized species) that may interfere with activity .

Q. What strategies are recommended for designing analogs with improved metabolic stability?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the carboxylic acid with a tetrazole or sulfonamide to reduce Phase II metabolism.
  • Bicyclic Core Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 7-position to hinder cytochrome P450 oxidation.
  • Prodrug Approaches : Esterify the carboxylic acid (e.g., ethyl ester) to enhance oral bioavailability, with hydrolysis in vivo .

Q. How can target interaction profiles be comprehensively mapped?

  • Methodological Answer : Use proteome-wide screening :
  • Affinity Chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from tissue lysates.
  • Thermal Shift Assays : Monitor protein melting curves (via differential scanning fluorimetry) to identify stabilized targets.
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to prioritize experimental validation .

Comparative Analysis of Structural Analogs

Compound NameStructural FeaturesKey Differences vs. Target Compound
2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanamideAmide terminusLacks carboxylic acid; altered solubility
3-Aminobicyclo[2.2.1]heptaneSimpler bicyclic amineNo amino acid moiety; limited bioactivity
4-Aminobicyclo[2.2.1]heptaneAmino group at position 4Altered stereoelectronic properties

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.